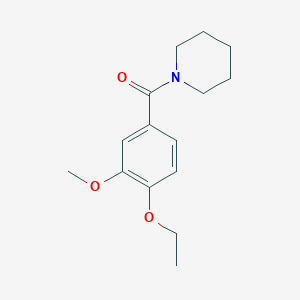![molecular formula C14H13N3OS B5847616 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as MPT0B390, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to have promising anti-tumor activity in preclinical studies, making it a potential candidate for further development. In
作用機序
The mechanism of action of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide disrupts the signaling pathways that are essential for cancer cell survival, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of various types of cancer.
Biochemical and Physiological Effects
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has been shown to inhibit the expression of various proteins that are involved in cancer cell survival, such as Bcl-2 and survivin.
実験室実験の利点と制限
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. The compound has been shown to have high potency and selectivity against cancer cells, making it a potential candidate for further development. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy. However, the compound has some limitations for lab experiments. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has poor solubility in water, which can make it difficult to administer in vivo. The compound also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and solubility. Another potential direction is the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other anti-cancer drugs. The compound could also be further studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapeutic.
合成法
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3-methylbenzoic acid, pyridine-2-carbonyl chloride, and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis method has been optimized to yield high purity and high yield of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide.
科学的研究の応用
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBAEWOQLLTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)



![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)
![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
